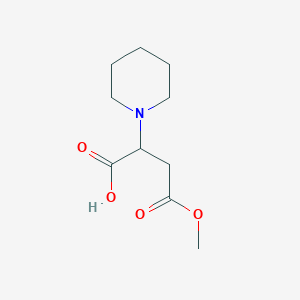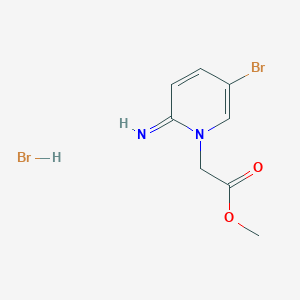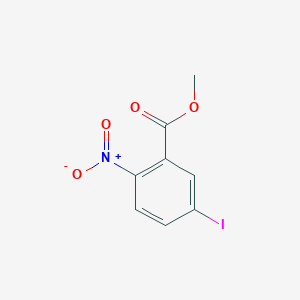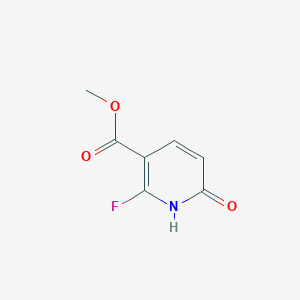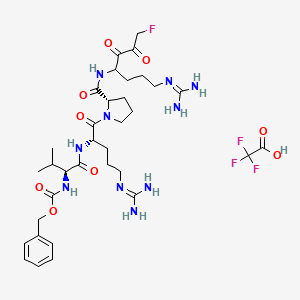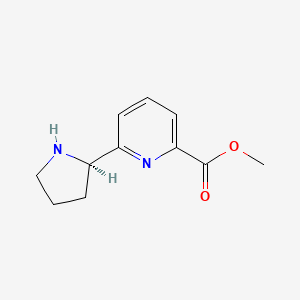
3-(Piperidin-4-ylmethyl)-1H-indole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidin-4-ylmethyl)-1H-indole hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The compound consists of an indole core with a piperidin-4-ylmethyl substituent, and it is commonly used in research settings for its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-ylmethyl)-1H-indole hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Piperidin-4-ylmethyl Group: The piperidin-4-ylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the indole core with a piperidine derivative, such as piperidine-4-carboxylic acid, in the presence of a suitable activating agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Piperidin-4-ylmethyl)-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
3-(Piperidin-4-ylmethyl)-1H-indole hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as its effects on cellular processes and its interactions with biological targets.
Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases, including its role as a potential drug candidate.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 3-(Piperidin-4-ylmethyl)-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Piperidin-4-ylmethyl)-1H-indole: Similar structure but without the hydrochloride salt.
3-(Piperidin-4-ylmethyl)-1H-indole: Similar structure but without the hydrochloride salt.
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: A related compound with a benzoxazole core.
Uniqueness
3-(Piperidin-4-ylmethyl)-1H-indole hydrochloride is unique due to its specific combination of the indole core and piperidin-4-ylmethyl group, as well as its hydrochloride salt form. This unique structure may confer specific biological activities and properties that are distinct from other similar compounds.
Propriétés
Formule moléculaire |
C14H19ClN2 |
|---|---|
Poids moléculaire |
250.77 g/mol |
Nom IUPAC |
3-(piperidin-4-ylmethyl)-1H-indole;hydrochloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-2-4-14-13(3-1)12(10-16-14)9-11-5-7-15-8-6-11;/h1-4,10-11,15-16H,5-9H2;1H |
Clé InChI |
FFUAMHAVHUIVFU-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CC2=CNC3=CC=CC=C32.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(Methylamino)propyl]-acetamide HCl](/img/structure/B13029098.png)
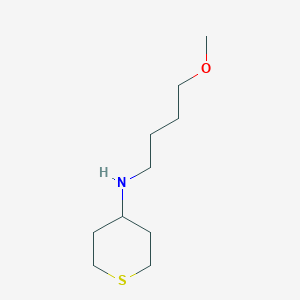
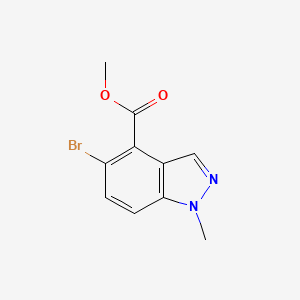

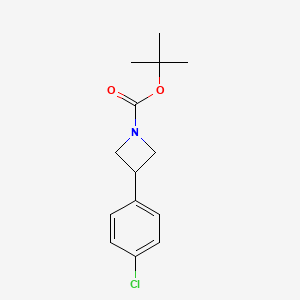
![7-(Difluoromethoxy)-2-methylbenzo[d]thiazole](/img/structure/B13029128.png)
